molecular formula C10H10BrClN2O2 B6214553 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2731007-68-2

3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No.: B6214553
CAS No.: 2731007-68-2
M. Wt: 305.6
InChI Key:
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Description

3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines. This process can be carried out under different conditions to yield the desired product. For instance, one-pot tandem cyclization/bromination in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant has been reported as an effective method . The reaction conditions are mild and do not require a base, making the process more convenient and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: The imidazo[1,2-a]pyridine ring can be further functionalized through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include TBHP for oxidation, various nucleophiles for substitution, and transition metal catalysts for cyclization reactions. The conditions typically involve mild temperatures and solvents like ethyl acetate or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
  • 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
  • 3-Bromoimidazo[1,2-a]pyridin-8-amine

Uniqueness

What sets 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride apart is its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

2731007-68-2

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

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